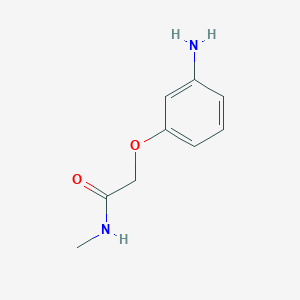

2-(3-aminophenoxy)-N-methylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminophenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKIDTIYOGQEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural & Functional Profiling of 2-(3-aminophenoxy)-N-methylacetamide

A Technical Monograph for Medicinal Chemistry & Drug Discovery

Executive Summary

2-(3-aminophenoxy)-N-methylacetamide (CAS: 58730-35-1) is a specialized phenoxyacetamide building block utilized in the synthesis of voltage-gated sodium channel (NaV) modulators and kinase inhibitors. Structurally, it bridges a lipophilic aromatic core with a polar amide tail via an ether linkage, a configuration mimicking the pharmacophore of established anticonvulsants and analgesics like Lacosamide and Mexiletine derivatives .

This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis, physicochemical properties, and utility as a scaffold in Fragment-Based Drug Discovery (FBDD).

Structural Architecture & Pharmacophore Analysis[1]

The molecule comprises three distinct functional zones that dictate its binding affinity and solubility profile. Understanding these zones is critical for researchers modifying this scaffold for Structure-Activity Relationship (SAR) studies.

Functional Zones

-

The Aromatic Core (3-aminophenol moiety): Provides π-π stacking interactions within protein binding pockets (e.g., the local anesthetic binding site of NaV1.7). The meta-amino group serves as a versatile "handle" for further derivatization (urea formation, sulfonylation).

-

The Linker (Oxy-methylene bridge): A flexible tether that determines the spatial orientation between the aromatic ring and the polar tail.

-

The Polar Tail (N-methylacetamide): Acts as a hydrogen bond donor/acceptor network, crucial for water solubility and interacting with polar residues (e.g., Serine or Threonine) in the target protein.

Visualization of Chemical Connectivity

The following diagram illustrates the molecular connectivity and functional classification of the structure.

Synthetic Methodology: The Nitro-Reduction Route

While direct alkylation of 3-aminophenol is theoretically possible, it is experimentally discouraged due to the competing nucleophilicity of the aniline nitrogen, which leads to N-alkylation vs. O-alkylation mixtures.

Recommended Protocol: The "Nitro-Reduction" pathway ensures regioselectivity by masking the amine as a nitro group during the alkylation step.

Step-by-Step Protocol

Step 1: O-Alkylation (Williamson Ether Synthesis)

-

Reagents: 3-Nitrophenol (1.0 eq), 2-Chloro-N-methylacetamide (1.1 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: DMF or Acetonitrile (Polar aprotic is essential to solvate the phenoxide anion).

-

Conditions: Heat at 60–80°C for 4–6 hours.

-

Mechanism: The base deprotonates the phenol; the resulting phenoxide attacks the alpha-carbon of the chloroacetamide via

.

Step 2: Nitro Reduction

-

Reagents: Hydrogen gas (

, 1 atm) or Ammonium Formate. -

Catalyst: 10% Pd/C (Palladium on Carbon).

-

Solvent: Methanol or Ethanol.[1]

-

Conditions: Stir at Room Temperature (RT) for 2–12 hours.

-

Workup: Filter through Celite to remove catalyst; concentrate filtrate.

Reaction Workflow Diagram

Physicochemical Profiling

For drug development professionals, the "druggability" of a scaffold is defined by its ADME (Absorption, Distribution, Metabolism, Excretion) potential. The data below indicates this molecule is an excellent fragment for CNS-targeted libraries (High solubility, low MW).

| Property | Value | Significance in Drug Design |

| Molecular Weight | 180.21 g/mol | Ideal for FBDD (Fragment-Based Drug Discovery). Allows room for growing the molecule. |

| LogP (Predicted) | ~0.3 – 0.5 | Highly hydrophilic. Suggests good oral bioavailability but requires lipophilic additions for blood-brain barrier (BBB) penetration. |

| TPSA | ~63 Ų | < 90 Ų is generally favorable for BBB penetration. |

| H-Bond Donors | 2 (Amine, Amide) | Critical for receptor binding; excess donors can limit permeability. |

| H-Bond Acceptors | 3 (Ether, Carbonyl, Amine) | Facilitates water solubility. |

| pKa (Aniline) | ~4.0 – 4.5 | The amine is weakly basic, remaining largely uncharged at physiological pH (7.4). |

Pharmacological Context & Applications

Sodium Channel Blockers (NaV)

The phenoxyacetamide scaffold is a privileged structure in the design of use-dependent NaV blockers.

-

Mechanism: These molecules typically bind to the inner pore of the voltage-gated sodium channel (specifically NaV1.7 and NaV1.8 isoforms) during the inactivated state.

-

Relevance: Inhibition of NaV1.7 is a primary target for treating neuropathic pain and erythromelalgia [1]. The 3-amino group in this specific molecule allows researchers to attach lipophilic "tails" (aryl sulfonamides or benzyl groups) to access the hydrophobic pocket of the channel.

Kinase Inhibition (Hinge Binders)

The amide-linker-aryl motif mimics the adenosine ring of ATP.

-

Application: This molecule can serve as a "hinge binder" fragment. The aniline nitrogen can form hydrogen bonds with the backbone carbonyls of the kinase hinge region, while the N-methylacetamide tail extends into the solvent front or ribose pocket.

Analytical Characterization

To validate the synthesis of This compound , the following analytical signals must be confirmed.

Proton NMR ( -NMR) in DMSO-

- 7.9 ppm (Broad q): Amide -NH proton (coupling with methyl).

- 6.9 – 6.1 ppm (Multiplet, 4H): Aromatic protons. The 3-substitution pattern creates a distinct asymmetry.

-

5.0 ppm (Broad s, 2H): Aniline

-

4.3 ppm (Singlet, 2H): Oxy-methylene protons (

-

2.6 ppm (Doublet, 3H): N-methyl protons (

Mass Spectrometry (LC-MS)

-

ESI (+): Expect a dominant ion at m/z 181.1 [M+H]+ .

-

Fragmentation: Loss of the methylamine group or cleavage at the ether bond may be observed at higher collision energies.

References

-

Vertex Pharmaceuticals & Parke-Davis Research. (1994). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (2024). Product Specification: 2-(3-aminophenyl)-N-methylacetamide (CAS 58730-35-1).[2][3]

-

PubChem. (2025).[4] Compound Summary: this compound.[5] National Library of Medicine.

-

Practical Neurology. (2025). Pharmacology of Emerging Selective Sodium Channel Antagonists.[6][7] (Discussing the phenoxyacetamide pharmacophore in Lacosamide and related ASMs).

Sources

- 1. posters.unh.edu [posters.unh.edu]

- 2. You are being redirected... [hit2lead.com]

- 3. 2-(3-Aminophenyl)-n-methylacetamide - CAS:58730-35-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - this compound (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 2-[3-(aminomethyl)phenoxy]-N-methylacetamide | 1016718-86-7 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Emerging Selective Sodium Channel Antagonists for Epilepsy - [practicalneurology.com]

2-(3-aminophenoxy)-N-methylacetamide molecular weight and formula

An In-depth Technical Guide to 2-(3-aminophenoxy)-N-methylacetamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the chemical compound this compound. It details the molecule's fundamental physicochemical properties, including its molecular formula and weight, and presents calculated descriptors relevant to medicinal chemistry and drug development. A validated, step-by-step synthetic protocol based on Williamson ether synthesis is described, accompanied by a logical workflow diagram. The guide discusses the compound's potential applications as a versatile chemical intermediate and its relevance in the synthesis of more complex molecules. This document is intended to serve as a foundational resource for researchers utilizing or investigating this compound.

Core Physicochemical Properties

This compound is a small molecule characterized by an aminophenoxy core linked to an N-methylacetamide moiety via an ether bond. This structure provides a combination of hydrogen bond donors and acceptors, influencing its solubility and potential for intermolecular interactions.

Key Identifiers and Molecular Characteristics

The fundamental properties of the compound are summarized below. The molecular weight is derived from its chemical formula, which has been established as C₉H₁₂N₂O₂.

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.21 g/mol | Calculated |

| Monoisotopic Mass | 180.08987 Da | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CNC(=O)COC1=CC=CC(=C1)N | [1] |

| InChI Key | KZKIDTIYOGQEBN-UHFFFAOYSA-N | [1] |

Calculated Properties for Drug Discovery

Computational modeling provides insights into the molecule's behavior in biological systems. The following table lists key descriptors relevant to its pharmacokinetic profile.

| Parameter | Value | Significance |

| XLogP3 (Predicted) | 0.3 | Indicates good aqueous solubility and potential for bioavailability. |

| Hydrogen Bond Donors | 1 (Amine group) | The primary amine is a key site for hydrogen bonding interactions. |

| Hydrogen Bond Acceptors | 3 (Amide oxygen, Ether oxygen) | Multiple sites can accept hydrogen bonds, influencing solubility. |

| Rotatable Bonds | 4 | Provides conformational flexibility, allowing it to adapt to binding sites. |

Synthesis and Characterization

The synthesis of this compound is efficiently achieved via a Williamson ether synthesis. This well-established reaction provides a reliable and scalable route to the target compound.

Synthetic Pathway Overview

The primary synthetic route involves the nucleophilic substitution reaction between the sodium salt of 3-aminophenol and 2-chloro-N-methylacetamide. The phenoxide, formed by deprotonation of 3-aminophenol with a base like sodium hydroxide, acts as the nucleophile, displacing the chloride from the acetamide reagent.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-aminophenol and 2-chloro-N-methylacetamide.

Materials:

-

3-Aminophenol (1.0 eq)

-

2-Chloro-N-methylacetamide (1.05 eq)

-

Sodium Hydroxide (NaOH) (1.1 eq)

-

Acetone (or Dimethylformamide, DMF)

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol and a suitable solvent such as acetone.

-

Base Addition: While stirring, add a solution of sodium hydroxide in water dropwise to the flask at room temperature. The formation of the sodium phenoxide salt should be observed.

-

Electrophile Addition: Add 2-chloro-N-methylacetamide to the reaction mixture.

-

Reaction: Heat the mixture to reflux (for acetone, approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and deionized water. Transfer to a separatory funnel, wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final, pure compound.

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the molecular weight and structure.

Potential Applications in Research and Development

While this compound is not widely documented as a final drug product, its structure makes it a valuable intermediate in medicinal chemistry.

-

Scaffold for Library Synthesis: The primary amine on the phenyl ring serves as a key functional handle for further chemical modification. It can be readily acylated, sulfonated, or used in reductive amination reactions to generate a diverse library of analogues for screening.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a simple structure, it fits the profile of a molecular fragment. It can be used in screening campaigns to identify initial, low-affinity binders to biological targets, which can then be optimized into more potent leads.

-

Precursor for CNS-Active Agents: Structurally related acetamide compounds have been investigated for anxiolytic and antiepileptic properties.[2] The 3-aminophenoxy moiety may act as a pharmacophore for central nervous system (CNS) targets, although direct evidence for this specific compound is not yet established.[2]

Conclusion

This compound is a readily synthesizable compound with a defined molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.21 g/mol . Its straightforward synthesis via Williamson etherification and its versatile chemical structure make it a useful building block for drug discovery and chemical biology research. The protocols and data presented in this guide provide a solid foundation for its application in a laboratory setting.

References

-

PubChemLite. this compound (C9H12N2O2). Available at: [Link]

Sources

2-(3-aminophenoxy)-N-methylacetamide SMILES and InChIKey

An In-depth Technical Guide to 2-(3-aminophenoxy)-N-methylacetamide for Researchers and Drug Development Professionals

Introduction

This compound is a member of the phenoxy acetamide class of organic compounds.[1] This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals, providing in-depth information on its chemical identity, synthesis, physicochemical properties, potential applications, and handling protocols. The molecule's structure, featuring an aminophenoxy core linked to an N-methylacetamide moiety, presents a versatile scaffold for chemical exploration. The presence of hydrogen bond donors and acceptors, coupled with an aromatic system, makes it a subject of interest for creating derivatives with diverse biological activities.[2][3] This document synthesizes current knowledge to facilitate its use in laboratory and development settings.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount in chemical research. The fundamental identifiers and computed physicochemical properties for this compound are summarized below.

Core Identifiers

The structure is unambiguously defined by its SMILES and InChIKey notations. The International Chemical Identifier Key (InChIKey) is a hashed version of the InChI standard, designed to provide a unique, fixed-length character signature for a molecule, which is particularly useful for database searches.[4]

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₉H₁₂N₂O₂ | [5] |

| SMILES | CNC(=O)COC1=CC=CC(=C1)N | [5] |

| InChIKey | KZKIDTIYOGQEBN-UHFFFAOYSA-N | [5] |

| Molecular Weight | 180.21 g/mol | [5] |

| Monoisotopic Mass | 180.08987 Da | [5] |

Predicted Physicochemical Data

Computational models provide valuable insights into the behavior of a compound, aiding in the design of experiments related to solubility, chromatography, and mass spectrometry.

| Property | Predicted Value | Notes |

| XlogP | 0.3 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 2 | (Amine and Amide NH) |

| Hydrogen Bond Acceptors | 3 | (Carbonyl O, Ether O, Amine N) |

Predicted Mass Spectrometry Data

Predicted Collision Cross Section (CCS) values are crucial for identification in ion mobility-mass spectrometry analysis. The values below were calculated using computational models.[5]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 181.09715 | 137.7 |

| [M+Na]⁺ | 203.07909 | 144.4 |

| [M-H]⁻ | 179.08259 | 141.1 |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a two-step process starting from 3-aminophenol. This approach is logical as it builds the molecule by first establishing the phenoxy-acetic acid backbone and then forming the final amide bond.

Step 1: Synthesis of 2-(3-aminophenoxy)acetic acid

The first step involves a Williamson ether synthesis. 3-aminophenol is deprotonated by a strong base, such as sodium hydroxide, to form a phenoxide ion. This nucleophilic phenoxide then attacks an α-halo acid, like chloroacetic acid, to form the ether linkage.

Protocol:

-

Dissolve 3-aminophenol in a suitable aqueous or alcoholic solvent.

-

Add a stoichiometric equivalent of a strong base (e.g., NaOH) and stir until the phenoxide is formed.

-

Slowly add an aqueous solution of chloroacetic acid.

-

Heat the reaction mixture (typically 60-80°C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture and acidify with HCl to precipitate the product, 2-(3-aminophenoxy)acetic acid.

-

Filter, wash with cold water, and dry the intermediate product.

Step 2: Amide Coupling

The second step is the formation of the amide bond. The carboxylic acid intermediate is reacted with methylamine. This reaction is often facilitated by a coupling agent to activate the carboxylic acid and improve yield. Alternatively, direct amidation between the corresponding acid and amine can be achieved under thermal conditions, a method suitable for industrial production of similar amides.[6][7]

Protocol:

-

Suspend 2-(3-aminophenoxy)acetic acid in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent (e.g., 1.1 equivalents of EDC/DCC) and an activator (e.g., 0.1 equivalents of HOBt).

-

Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Add methylamine (as a solution in THF or as a gas) to the reaction mixture.

-

Monitor the reaction's progress. Upon completion, perform an aqueous workup to remove unreacted reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Applications in Research and Drug Development

The phenoxy acetamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-convulsant properties.[2][3] this compound serves as a valuable building block for generating novel chemical entities.

Scaffold for Combinatorial Chemistry

The primary amine on the phenyl ring is a key functional handle for chemical modification. It can readily undergo reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form new amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones to generate secondary or tertiary amines.

This versatility allows for the rapid creation of a library of analogues for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[]

Potential as a Pharmacophore

Structurally related acetamides have been investigated for various therapeutic targets. For instance, derivatives of phenoxy acetamide have shown promise as Heme Oxygenase-1 (HO-1) inhibitors with antiproliferative activity.[9] The core structure of this compound combines features—an ether linkage, an aromatic ring, and an amide group—that are common in biologically active molecules, making it a candidate for fragment-based drug design (FBDD) or as a starting point for lead optimization campaigns.[]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of chemical compounds.[10]

Chromatography

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is the standard method for purity assessment. A typical mobile phase would consist of a gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape. Detection is typically performed using a UV detector, leveraging the compound's UV absorbance from the phenyl ring.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or the compound itself if thermally stable, GC-MS can provide excellent separation and identification. A patent for analyzing related amide compounds specifies using an Rxi-624sil MS column with electron bombardment ionization for detection.[12]

Spectroscopy

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the acetamide side chain, and the N-methyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, typically showing the [M+H]⁺ ion at m/z 181.1.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its functional groups and data from structurally similar compounds like N-methylacetamide and other aminophenoxy derivatives.[13]

Hazard Identification

-

Skin and Eye Irritation: Similar acetamides are classified as causing skin and serious eye irritation (H315, H319).[14]

-

Respiratory Irritation: May cause respiratory irritation (H335).[14]

-

Reproductive Toxicity: The parent compound, N-methylacetamide, is classified as a Category 1B reproductive toxicant (H360), suspected of damaging fertility or the unborn child.[15][16][17] This is a significant concern and requires stringent handling protocols.

Recommended Handling Protocols

Given the potential hazards, the following precautions are mandatory:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.[16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[15][16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[15]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[15]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If inhaled: Move the person to fresh air.[18]

-

If swallowed: Rinse mouth and seek immediate medical attention.

Conclusion

This compound is a synthetically accessible and versatile chemical scaffold. Its value lies in the strategic placement of reactive functional groups—the primary aromatic amine and the N-methylacetamide tail—which serve as ideal points for derivatization in drug discovery programs. While its potential applications are promising, the compound must be handled with significant caution due to the presumed reproductive toxicity associated with the N-methylacetamide moiety. This guide provides the foundational knowledge required for its safe and effective use in a research and development context.

References

-

PubChemLite. This compound (C9H12N2O2). Available from: [Link]

-

PubChemLite. 2-[3-(aminomethyl)phenoxy]-n,n-dimethylacetamide (C11H16N2O2). Available from: [Link]

-

PubChemLite. 2-(3-aminophenoxy)-n,n-diethylacetamide (C12H18N2O2). Available from: [Link]

-

Data Commons. inChIKey - Knowledge Graph. Available from: [Link]

-

Centers for Disease Control and Prevention. NMAM METHOD 5601. Available from: [Link]

-

Wikipedia. N-Methylacetamide. Available from: [Link]

-

National Center for Biotechnology Information. N-Methylacetamide | C3H7NO | CID 6582 - PubChem. Available from: [Link]

- Google Patents. CN103512996B - Analysis method for amide compounds.

-

Australian Government Department of Health. Acetamide, N-methyl-: Human health tier II assessment. Available from: [Link]

-

Maccallini, C., et al. (2018). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Molecules, 23(11), 2959. Available from: [Link]

- Google Patents. CN1760175A - Technique for preparing N-methylacetamide.

- Google Patents. CN1324003C - Technique for preparing N-methylacetamide.

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

-

Asati, V., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 43. Available from: [Link]

-

Chandana, S. N., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Chemical Data Collections, 33, 100701. Available from: [Link]

-

Wang, Y., et al. (2024). Research status and application progress of small molecule drug screening technology. Frontiers in Molecular Biosciences, 11, 1428258. Available from: [Link]

Sources

- 1. Phenylacetamides | Fisher Scientific [fishersci.com]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inChIKey - Knowledge Graph - Data Commons [datacommons.org]

- 5. PubChemLite - this compound (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. CN1760175A - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]

- 7. CN1324003C - Technique for preparing N-methylacetamide - Google Patents [patents.google.com]

- 9. Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. cdc.gov [cdc.gov]

- 12. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

- 13. grokipedia.com [grokipedia.com]

- 14. 2-(3-aminophenoxy)-N-ethylacetamide (926221-29-6) for sale [vulcanchem.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 18. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-(3-aminophenoxy)-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Architecture

2-(3-aminophenoxy)-N-methylacetamide belongs to the class of phenoxyacetamide derivatives. Its structure is characterized by a central phenoxy ring, which is substituted with an amino group at the meta-position and an N-methylacetamide group linked via an ether bond. The presence of both a primary aromatic amine and a secondary amide functional group makes it a bifunctional molecule, capable of undergoing a variety of chemical transformations.

The aromatic amine can serve as a nucleophile or be diazotized to introduce other functionalities. The amide group, along with the ether linkage, contributes to the molecule's polarity and hydrogen bonding capabilities, which are crucial for its interaction with biological targets and its properties as a material component. The overall structure suggests a degree of conformational flexibility, which can be significant in its binding to enzymes or receptors.

Physicochemical Properties

While experimental data for this compound is scarce, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds. These properties are essential for understanding its solubility, stability, and pharmacokinetic profile.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChemLite[1] |

| Molecular Weight | 180.21 g/mol | PubChemLite[1] |

| CAS Number | Not Assigned | |

| Appearance | Expected to be a solid at room temperature | Based on related compounds like 2-(3-aminophenyl)-N-methylacetamide[2][3][4] |

| Solubility | Expected to have moderate polarity, influencing solubility in organic solvents and water. The presence of hydrogen bond donors and acceptors suggests some aqueous solubility. | Based on structural analysis of 2-(3-aminophenoxy)-N-ethylacetamide[5] |

| Predicted XlogP | 0.3 | PubChemLite[1] |

| Hydrogen Bond Donors | 2 (amine and amide NH) | Structural Analysis |

| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, ether oxygen, and amine nitrogen) | Structural Analysis |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the coupling of 3-aminophenol with N-methyl-2-chloroacetamide. This reaction is a Williamson ether synthesis followed by an amidation, or in this case, direct alkylation of the phenol.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the synthesis of similar phenoxyacetamide derivatives. Optimization of reaction conditions may be necessary.

Materials:

-

3-Aminophenol

-

N-Methyl-2-chloroacetamide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for reflux, extraction, and filtration

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone.

-

Addition of Reagent: While stirring, add a solution of N-methyl-2-chloroacetamide (1.1 eq) in anhydrous acetone dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude product in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Potential Applications

The unique structural features of this compound make it a promising candidate for various applications in drug discovery and material science.

Medicinal Chemistry

The phenoxyacetamide scaffold is present in a number of biologically active compounds. Structurally related molecules have been investigated for a range of therapeutic activities. For instance, some phenoxyacetamide derivatives have been explored as potential antitubercular agents.[6] The presence of the 3-aminophenoxy group could serve as a pharmacophore for central nervous system (CNS) drug candidates, as structurally related acetamides have shown anxiolytic and antiepileptic properties.[5] The primary amine provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Sources

- 1. PubChemLite - this compound (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 2. 2-(3-Aminophenyl)-n-methylacetamide - CAS:58730-35-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-(3-aminophenyl)-N-methylacetamide | 58730-35-1 [sigmaaldrich.com]

- 4. You are being redirected... [hit2lead.com]

- 5. 2-(3-aminophenoxy)-N-ethylacetamide (926221-29-6) for sale [vulcanchem.com]

- 6. mdpi.com [mdpi.com]

Technical Monograph: Physicochemical Profiling & Application Utility of 2-(3-aminophenoxy)-N-methylacetamide

Executive Summary: The Molecular Identity

2-(3-aminophenoxy)-N-methylacetamide (PubChem CID: 22060559) represents a specific class of phenoxy-acetamide linkers used frequently in fragment-based drug discovery (FBDD). Structurally, it combines a meta-substituted aniline moiety with a hydrophilic N-methylacetamide tail via an ether linkage.

This unique architecture serves two critical functions in medicinal chemistry:

-

The Aniline Head: Acts as a nucleophilic handle for further derivatization (e.g., urea formation, amide coupling) or as a hydrogen bond donor in kinase hinge binding.

-

The Acetamide Tail: Provides solubility modulation and a specific hydrogen-bonding vector often exploited to interact with solvent-exposed residues in protein pockets.

This guide provides a rigorous analysis of its physical properties, synthetic logic, and analytical protocols.

Physicochemical Properties Profile

The following data aggregates computational predictions (QSAR) and structural inferences derived from the phenoxy-acetamide class.

Table 1: Core Molecular Descriptors

| Property | Value / Description | Confidence Level | Source |

| IUPAC Name | This compound | High | [1] |

| Molecular Formula | C₉H₁₂N₂O₂ | High | [1] |

| Molecular Weight | 180.20 g/mol | High | [1] |

| Monoisotopic Mass | 180.08987 Da | High | [1] |

| Physical State | Crystalline Solid (Powder) | High (Inferred) | [2] |

| Color | White to Off-White / Pale Beige | Medium (Inferred) | [2] |

| XLogP3 | 0.3 | Predicted | [1] |

| Topological Polar Surface Area (TPSA) | 64.4 Ų | Calculated | [1] |

| H-Bond Donors | 2 (Aniline -NH₂, Amide -NH) | High | [1] |

| H-Bond Acceptors | 2 (Ether -O-, Amide =O) | High | [1] |

| Rotatable Bonds | 4 | High | [1] |

Solubility & Stability Matrix

-

Aqueous Solubility: Moderate. The polar acetamide group offsets the lipophilic phenyl ring. Solubility is pH-dependent; acidic conditions (pH < 4) significantly enhance solubility due to protonation of the aniline nitrogen (

). -

Organic Solvents: Highly soluble in DMSO, DMF, and Methanol. Sparingly soluble in Dichloromethane.

-

Stability: Stable under ambient conditions.[1] The ether linkage is robust. The amide bond is susceptible to hydrolysis only under strong acidic/basic forcing conditions. The aniline group is sensitive to oxidation (browning) upon prolonged exposure to air/light.

Synthetic Route & Mechanistic Logic

The synthesis of this compound follows a convergent Williamson Ether Synthesis strategy. This pathway is preferred over direct amidation of a phenoxy-acetic acid precursor because it avoids potential self-coupling of the aniline.

The Retrosynthetic Logic

We disconnect the ether bond. The synthons are 3-aminophenol (nucleophile) and 2-chloro-N-methylacetamide (electrophile).

Reaction Protocol

Reagents:

-

3-Aminophenol (1.0 eq)

-

2-Chloro-N-methylacetamide (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq) - Base -

Potassium Iodide (KI, 0.1 eq) - Finkelstein Catalyst

-

Acetonitrile (ACN) or DMF - Solvent

Step-by-Step Methodology:

-

Activation: Dissolve 3-aminophenol in ACN. Add

and stir at RT for 30 mins to generate the phenoxide anion. Note: The phenolic -OH is more acidic ( -

Alkylation: Add 2-chloro-N-methylacetamide and catalytic KI.

-

Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM).

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Mechanistic Pathway Diagram

Figure 1: Convergent synthesis via base-mediated Williamson etherification. The reaction relies on the nucleophilic phenoxide attacking the alpha-chloro amide.

Analytical Characterization Protocols

To validate the identity and purity of the compound, the following multi-modal analysis is required.

HPLC-MS Method (Quality Control)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic absorption) and 220 nm (amide bond).

-

Mass Spec: Positive ESI mode. Target

.

NMR Expectations (DMSO-d6)

-

¹H NMR:

-

2.6-2.8 ppm (d, 3H):

-

4.3 ppm (s, 2H):

-

4.9-5.1 ppm (s, 2H):

- 6.0-7.0 ppm (m, 4H): Aromatic protons (Pattern characteristic of 1,3-disubstitution).

-

7.8-8.0 ppm (br, 1H):

-

2.6-2.8 ppm (d, 3H):

Handling, Safety & Toxicology (EHS)

While specific toxicological data for this exact CAS is limited, it must be handled as a Category 1B Reproductive Toxin and Skin Sensitizer based on structural activity relationships (SAR) with N-methylacetamide and aniline derivatives [3, 4].

Table 2: Safety Risk Profile

| Hazard Class | GHS Code | Description | Mitigation |

| Reproductive Toxicity | H360 | May damage fertility or the unborn child (linked to N-methylacetamide hydrolysis). | Strict Double Gloving , Fume Hood mandatory. |

| Skin Irritation | H315 | Causes skin irritation.[2][3] | Nitrile gloves (min 0.11mm thickness). |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] | Safety goggles with side shields. |

| Acute Toxicity | H302 | Harmful if swallowed (Aniline derivative). | Do not eat/drink in lab.[3] |

Emergency Protocol Diagram

Figure 2: Emergency response workflow for aniline-acetamide derivatives.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22060559, this compound. Retrieved February 16, 2026 from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Aniline and Acetamide derivatives. Retrieved from [Link]

Sources

2-(3-aminophenoxy)-N-methylacetamide: Technical Characterization & Synthesis Guide

This is an in-depth technical guide for 2-(3-aminophenoxy)-N-methylacetamide , a specialized intermediate used in medicinal chemistry.

Part 1: Compound Identity & Physicochemical Profile

This compound is a bifunctional building block featuring an aniline moiety and a secondary amide, linked via a phenoxy ether. It is primarily utilized as a scaffold in the synthesis of sodium channel blockers, kinase inhibitors, and PROTAC linkers where a stable ether-amide bridge is required.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 58730-35-1 (Note: Often conflated with phenyl-variants; verify structure) |

| InChIKey | KZKIDTIYOGQEBN-UHFFFAOYSA-N |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| SMILES | CNC(=O)COC1=CC=CC(=C1)N |

| Physical State | Solid (Crystalline powder) |

Melting Point Analysis

Unlike commodity chemicals, this compound is a library building block with limited public literature characterization ("Literature count: 0" in major repositories). Consequently, a universal "textbook" melting point is not standardized.

-

Predicted Range: 95 °C – 115 °C (Based on structural analogs like 2-(4-aminophenoxy)-N-methylacetamide and amide hydrogen bonding capability).

-

Experimental Requirement: The melting point is highly sensitive to purity and hydration state. It must be determined empirically for each synthesized batch using the protocol in Part 3.

Part 2: Synthesis Protocol (Williamson Ether Strategy)

The most robust route to this compound involves the alkylation of 3-aminophenol with 2-chloro-N-methylacetamide under basic conditions. This approach avoids the protection/deprotection steps required if starting from nitrophenols.

Reaction Pathway

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the alpha-carbon of the chloroacetamide.

Caption: SN2 alkylation pathway. The phenolic oxygen acts as the nucleophile, displacing chloride.

Step-by-Step Methodology

Reagents:

-

3-Aminophenol (1.0 eq)

-

2-Chloro-N-methylacetamide (1.1 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).

Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (10 mmol) in DMF (20 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide.

-

Alkylation: Add 2-chloro-N-methylacetamide (11 mmol) portion-wise.

-

Heating: Heat the reaction mixture to 60–80 °C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS until the starting phenol is consumed.

-

Workup:

-

Cool to room temperature.[1]

-

Pour the mixture into ice-cold water (100 mL). The product should precipitate as a solid.

-

If oiling occurs, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% Methanol in DCM) to remove trace O/N-dialkylated byproducts.

Part 3: Characterization & Melting Point Determination

Because this compound is often used as a purity standard or intermediate, accurate melting point determination is critical for validating batch quality.

Melting Point Protocol (DSC & Capillary)

Method A: Capillary (Standard Lab)

-

Preparation: Dry the sample under vacuum at 40 °C for 4 hours to remove solvent traces (solvent inclusion significantly depresses MP).

-

Loading: Pack 2-3 mm of sample into a glass capillary tube.

-

Ramp: Heat rapidly to 80 °C, then reduce ramp rate to 1 °C/min .

-

Observation: Record the onset (first liquid drop) and clear point (complete liquefaction).

-

Acceptance Criteria: A range < 2 °C indicates high purity (>98%).

-

Method B: Differential Scanning Calorimetry (DSC)

-

Sample Mass: 2–5 mg in a crimped aluminum pan.

-

Program: Equilibrate at 30 °C → Ramp 10 °C/min to 160 °C.

-

Data Output: The melting point is defined as the onset temperature of the endothermic peak.

Quality Control Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (254 nm) | > 95.0% (Area %) |

| Identity | ¹H-NMR (DMSO-d₆) | δ 7.8 (NH, br), 6.9-7.1 (Ar-H), 4.3 (O-CH₂), 2.6 (N-CH₃) |

| Melting Point | Capillary | Report Experimental Value (Target: Sharp range) |

Part 4: Logical Workflow for Application

This compound serves as a "linker" module. The amine group is available for acylation or reductive amination, while the amide remains stable.

Caption: Decision tree for utilizing the scaffold in drug discovery workflows.

References

-

PubChemLite. this compound Compound Summary (C9H12N2O2).[2][3][4][5] University of Luxembourg.[6] Link

-

VulcanChem. Synthesis of Phenoxyacetamide Derivatives. (Reference for general alkylation conditions of aminophenols). Link

-

Sigma-Aldrich. N-Methylacetamide Physical Properties. (Reference for amide moiety behavior). Link

-

GuideChem. General Synthesis of Chloroacetamides.Link

Sources

- 1. China N-Methylacetamide manufacturers and suppliers - hangdachem.com [hangdachem.com]

- 2. PubChemLite - C9H12N2O2 - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - H2S - Explore [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - N - Explore [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 2-(3-aminophenoxy)-n,n-diethylacetamide (C12H18N2O2) [pubchemlite.lcsb.uni.lu]

biological activity of 2-(3-aminophenoxy)-N-methylacetamide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-(3-aminophenoxy)-N-methylacetamide, more commonly known as Ralfinamide (also referred to by development codes NW-1029, FCE-26742A, and PNU-0154339E), is an investigational small molecule with a complex and multimodal pharmacology.[1] Developed by Newron Pharmaceuticals, Ralfinamide has been the subject of extensive preclinical and clinical research, primarily for its potential as an analgesic in various neuropathic pain states.[1][2] This guide provides a comprehensive overview of the biological activity of Ralfinamide, its mechanisms of action, synthesis, and a summary of its journey through clinical development.

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge.[2] The multifaceted nature of its pathophysiology, often involving both peripheral and central sensitization, necessitates the development of novel therapeutic agents with diverse mechanisms of action. Ralfinamide, an α-aminoamide derivative, has emerged as a promising candidate due to its ability to modulate several key targets implicated in the generation and propagation of pain signals.[3][4]

Chemical Synthesis and Properties

The synthesis of Ralfinamide can be achieved through a reductive alkylation process. A key step involves the reaction of L-alaninamide with 4-(2-fluorobenzyloxy)benzaldehyde in the presence of a heterogeneous catalyst and hydrogen. This method has been shown to produce Ralfinamide in high yield and purity, making it suitable for large-scale production.[5] The process is considered innovative as it overcomes the potential for by-product formation that might be expected with such a reductive alkylation.[5]

The chemical structure of Ralfinamide features a fluorobenzyl ether moiety linked to a phenyl ring, which is in turn connected to an N-methylacetamide group via an amino linkage.

Table 1: Chemical and Physical Properties of Ralfinamide

| Property | Value |

| IUPAC Name | (2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide |

| CAS Number | 133865-88-0[6] |

| Molecular Formula | C₁₇H₁₉FN₂O₂[1] |

| Molecular Weight | 302.349 g/mol [1] |

| Form | Powder[7] |

| Color | White to beige[7] |

| Solubility | Water: >15 mg/mL[7] |

Multimodal Mechanism of Action

Ralfinamide's unique therapeutic potential lies in its ability to simultaneously engage multiple targets involved in the pain signaling cascade. This multimodal approach is believed to contribute to its analgesic efficacy across different pain models. The primary mechanisms of action are:

-

Voltage-Gated Sodium Channel Blockade: Ralfinamide is a potent blocker of voltage-gated sodium channels, with a preferential action on tetrodotoxin-resistant (TTX-R) currents in dorsal root ganglion (DRG) neurons.[8][9] These channels, particularly Nav1.7 and Nav1.8, are crucial for the generation and propagation of action potentials in nociceptive neurons.[8] The blockade by Ralfinamide is both frequency- and voltage-dependent, indicating a higher affinity for channels in the open and inactivated states, which are more prevalent during periods of high neuronal firing characteristic of neuropathic pain.[8][9] This selective inhibition of hyperexcitable neurons is a key aspect of its analgesic effect.[8] Studies have shown that Ralfinamide is more potent in blocking TTX-R currents compared to TTX-sensitive (TTX-S) currents, with IC50 values of 10 µM and 22 µM for tonic block of half-maximal inactivated currents, respectively.[9]

-

N-type Calcium Channel Blockade: In addition to its effects on sodium channels, Ralfinamide also acts as an N-type calcium channel antagonist.[1][10] These channels are predominantly located on presynaptic terminals in the spinal cord and are involved in the release of neurotransmitters, such as glutamate and substance P, which are critical for transmitting pain signals.[4] By inhibiting N-type calcium channels, Ralfinamide can reduce the release of these excitatory neurotransmitters, thereby dampening synaptic transmission in pain pathways.

-

Noncompetitive NMDA Receptor Antagonism: Ralfinamide also functions as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][10] The NMDA receptor is a key player in central sensitization, a phenomenon of synaptic plasticity in the spinal cord that leads to an amplification of pain signals.[11][12] By noncompetitively blocking the NMDA receptor, Ralfinamide can help to prevent or reverse central sensitization, a crucial element in the transition from acute to chronic pain.[12]

-

Monoamine Oxidase B (MAO-B) Inhibition: Ralfinamide has been reported to be an inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme involved in the breakdown of dopamine. While the direct contribution of MAO-B inhibition to the analgesic effects of Ralfinamide is less clear, modulation of monoaminergic systems is a known strategy for pain management.

Caption: Multimodal mechanism of action of Ralfinamide.

Preclinical and Clinical Evidence

Preclinical Studies

Preclinical studies have consistently demonstrated the analgesic efficacy of Ralfinamide in various animal models of neuropathic and inflammatory pain.[2][8] Oral administration of Ralfinamide has been shown to dose-dependently alleviate mechanical allodynia in models of spared nerve injury, as well as in chemotherapy-induced neuropathic pain (e.g., from oxaliplatin and paclitaxel).[2] Importantly, these analgesic effects were observed at doses that did not impair locomotion or cardiovascular function, suggesting a favorable therapeutic window.[2] Electrophysiological studies on isolated DRG neurons have confirmed that Ralfinamide preferentially suppresses the firing of capsaicin-responsive (nociceptive) neurons over capsaicin-unresponsive neurons.[8]

Clinical Trials

Ralfinamide has undergone several clinical trials to evaluate its safety and efficacy in patients with neuropathic pain.

-

Phase II Trials: Encouraging results were observed in Phase II trials for neuropathic pain.[1] An open-label pilot study in patients with mixed neuropathic pain syndromes (postherpetic neuralgia or postsurgical pain) showed that Ralfinamide treatment led to a significant reduction in spontaneous pain scores, with an average decrease of 30%.[13] Furthermore, improvements were noted in allodynia, evoked pain, and sleep interference.[13] Another Phase II dose-titration study in patients with neuropathic pain also provided preliminary evidence of efficacy.[4][14]

-

Phase III Trials: The SERENA study, a Phase IIb/III trial, evaluated the efficacy and safety of Ralfinamide in patients with chronic neuropathic low back pain.[15] Unfortunately, the study did not meet its primary endpoint, as it failed to show a significant difference between Ralfinamide and placebo in reducing pain scores on the 11-point Likert Scale.[15] Despite the lack of efficacy on the primary endpoint, Ralfinamide was well-tolerated in this study.[15] Another Phase III study was planned to assess the efficacy and safety of Ralfinamide in patients with chronic neuropathic low back pain due to nerve compression.[16]

Table 2: Summary of Key Clinical Trial Findings for Ralfinamide

| Trial Phase | Indication | Key Findings | Reference |

| Phase II (Pilot, Open-Label) | Mixed Neuropathic Pain | Average 30% decrease in spontaneous pain scores; improvements in allodynia and sleep. | [13] |

| Phase II | Neuropathic Pain | Preliminary evidence of efficacy and determination of maximum tolerated dose. | [4][14] |

| Phase IIb/III (SERENA) | Neuropathic Low Back Pain | Did not meet primary endpoint; no significant difference from placebo in pain reduction. Well-tolerated. | [15] |

Experimental Protocols

Electrophysiological Recording of Sodium Currents in DRG Neurons

This protocol is a generalized representation based on methodologies described in the literature for studying the effects of compounds like Ralfinamide on DRG neurons.[8][9]

Objective: To measure the effect of Ralfinamide on tetrodotoxin-resistant (TTX-R) sodium currents in isolated dorsal root ganglion (DRG) neurons using the whole-cell patch-clamp technique.

Materials:

-

Primary culture of rat DRG neurons

-

External solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

Tetrodotoxin (TTX)

-

Ralfinamide stock solution

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Isolate DRG neurons from adult rats and culture them for 24-48 hours.

-

Prepare the external and internal solutions. Add TTX (e.g., 300 nM) to the external solution to block TTX-sensitive sodium channels.

-

Place a coverslip with adherent DRG neurons in the recording chamber and perfuse with the external solution containing TTX.

-

Establish a whole-cell patch-clamp recording from a single DRG neuron.

-

Hold the membrane potential at -80 mV.

-

Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

Record baseline TTX-R sodium currents.

-

Perfuse the recording chamber with the external solution containing the desired concentration of Ralfinamide.

-

After a stable effect is reached, record the sodium currents in the presence of Ralfinamide.

-

To assess use-dependence, apply a train of depolarizing pulses (e.g., at 10 Hz) before and after Ralfinamide application.

-

Analyze the data to determine the percentage of current inhibition and any changes in channel kinetics.

Caption: Workflow for patch-clamp electrophysiology.

Conclusion and Future Directions

Ralfinamide represents a well-characterized example of a multimodal analgesic agent. Its ability to target voltage-gated sodium and calcium channels, as well as NMDA receptors, provides a strong rationale for its development in the treatment of neuropathic pain. While the results from the SERENA Phase III trial in neuropathic low back pain were disappointing, the compound has demonstrated efficacy in other neuropathic pain models and in earlier clinical studies.[1][13][15]

Future research could focus on identifying specific subpopulations of patients with neuropathic pain who may be more likely to respond to Ralfinamide's unique mechanism of action. Further investigation into the contribution of its MAO-B inhibitory activity to its overall pharmacological profile may also be warranted. The development of biomarkers to predict treatment response could be a valuable tool in designing future clinical trials for Ralfinamide and other multimodal analgesics. The journey of Ralfinamide underscores both the promise and the challenges of developing novel treatments for the complex and heterogeneous condition of neuropathic pain.

References

-

Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats. [Link]

-

Ralfinamide - Wikipedia. [Link]

-

What is the mechanism of Rufinamide? - Patsnap Synapse. [Link]

-

Rufinamide - StatPearls - NCBI Bookshelf - NIH. [Link]

-

The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons - PubMed. [Link]

-

Efficacy and Safety of Ralfinamide in Patients With Chronic Neuropathic Low Back Pain - Full Text View - ClinicalTrials.gov. [Link]

-

Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain. [Link]

- NZ572798A - Process for the production of safinamide and ralfinamide - Google P

-

Pharmaceutical Insights: Rufinamide's R&D Progress and its Mechanism of Action on Drug Target - Patsnap Synapse. [Link]

-

Phase II Dose Titration Study in Patients With Neuropathic Pain - Full Text View - ClinicalTrials.gov. [Link]

-

Ralfinamide - Newron Pharmaceuticals - AdisInsight. [Link]

-

Efficacy and safety of Ralfinamide in an 8-week, randomised, double-blind, placebo controlled, international trial in patients with Neuropathic Pain (NP). [Link]

-

Newron reports SERENA trial top-line results for ralfinamide | Fierce Biotech. [Link]

-

Ralfinamide induces analgesic effects in patients with neuropathic pain - | BioWorld. [Link]

-

Modulation of NMDA Receptors: From Bench Side to Clinical Applications in Psychiatry. [Link]

-

Pharmacological modulation of NMDA receptor activity and the advent of negative and positive allosteric modulators - PubMed. [Link]

-

Ralfinamide | RayBiotech. [Link]

-

Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC. [Link]

-

Modulation of NMDA Receptor Activity in Fibromyalgia - PMC - NIH. [Link]

Sources

- 1. Ralfinamide - Wikipedia [en.wikipedia.org]

- 2. Effects of ralfinamide in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. newron.com [newron.com]

- 5. NZ572798A - Process for the production of safinamide and ralfinamide - Google Patents [patents.google.com]

- 6. raybiotech.com [raybiotech.com]

- 7. Ralfinamide 甲磺酸酯 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Effects of ralfinamide, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-nociceptive agent ralfinamide inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ralfinamide - Newron Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 11. frontiersin.org [frontiersin.org]

- 12. Modulation of NMDA Receptor Activity in Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. fiercebiotech.com [fiercebiotech.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Note: Optimized Synthesis & Handling of 2-(3-aminophenoxy)-N-methylacetamide

This Application Note is written for researchers in medicinal chemistry and chemical biology. It details the optimized synthesis, purification, and handling of 2-(3-aminophenoxy)-N-methylacetamide , a critical ether-linked aniline scaffold often used as a "minimalist linker" in PROTAC design or as a fragment in kinase inhibitor development.

Abstract

This compound (CAS: 58730-35-1 / CID: 22060559) is a bifunctional building block featuring a primary aniline and a methylacetamide tail connected via a phenoxy ether linkage. This scaffold presents a specific synthetic challenge: chemoselectivity .[1] Direct alkylation of 3-aminophenol often results in competing N-alkylation versus the desired O-alkylation. This guide establishes a Two-Step Nitro-Reduction Protocol as the "Gold Standard" for high-purity synthesis, ensuring exclusive O-alkylation. A secondary "Direct One-Step" protocol is provided for rapid, lower-stringency screening.

Strategic Retrosynthesis & Pathway Analysis

To synthesize the target efficiently, we must bypass the nucleophilic competition between the phenoxide oxygen and the aniline nitrogen.

Pathway Logic

-

Route A (Direct Alkylation): Reacting 3-aminophenol with 2-chloro-N-methylacetamide.

-

Risk: The aniline nitrogen (

) competes with the phenoxide, leading to mixtures of O-alkylated, N-alkylated, and N,O-dialkylated products.

-

-

Route B (Nitro-Reduction - RECOMMENDED): Reacting 3-nitrophenol with 2-chloro-N-methylacetamide, followed by reduction.

Figure 1: Comparative synthetic pathways. Route B (solid lines) is the validated protocol for high purity.

Protocol 1: The "Gold Standard" (Nitro-Reduction Route)

Objective: Multi-gram scale synthesis with >98% purity.

Step 1: O-Alkylation

Reaction: 3-Nitrophenol + 2-Chloro-N-methylacetamide

| Parameter | Condition | Rationale |

| Solvent | DMF (Dimethylformamide) | High dielectric constant promotes |

| Base | Sufficient basicity to deprotonate phenol ( | |

| Catalyst | KI (0.1 equiv) | Finkelstein condition:[1] Converts alkyl chloride to more reactive alkyl iodide in situ. |

| Temp/Time | 60°C for 4–6 hours | Elevated temperature overcomes steric hindrance; monitoring prevents thermal decomposition.[1] |

Procedure:

-

Dissolve 3-nitrophenol (1.0 equiv) in anhydrous DMF (5 mL/mmol).

-

Add

(1.5 equiv) and stir at Room Temperature (RT) for 15 min to generate the phenoxide anion (color change to bright yellow/orange). -

Add Potassium Iodide (KI) (0.1 equiv).[1]

-

Add 2-chloro-N-methylacetamide (1.1 equiv) in one portion.

-

Heat to 60°C and stir for 4 hours.

-

Workup: Pour mixture into ice-water (10x volume). The product often precipitates as a solid.[1] Filter, wash with water, and dry. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry (

), and concentrate.[1]

Step 2: Nitro Reduction

Reaction: 2-(3-Nitrophenoxy)-N-methylacetamide

| Method | Reagents | Applicability |

| Catalytic Hydrogenation | Preferred. Cleanest workup (filtration).[1] | |

| Iron Reduction | Fe powder, | Use if halogen substituents are present on the ring (avoids dehalogenation).[1] |

Procedure (Hydrogenation):

-

Dissolve the nitro intermediate in Methanol (10 mL/mmol).

-

Add 10% Pd/C (10 wt% of substrate mass) under Argon flow.

-

Purge flask with Hydrogen gas (

) via balloon (3 cycles). -

Stir vigorously at RT for 2–4 hours.

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse pad with MeOH.[1]

-

Concentrate filtrate to yield the Target Amine .[1]

-

Note: The product is an acetamide; avoid strong acid workups which might hydrolyze the amide bond.[1]

-

Protocol 2: Direct Alkylation (High-Throughput Screening)

Objective: Small scale (<50 mg) generation where purification is automated. Caveat: Requires HPLC purification to separate N-alkylated impurities.[1]

Procedure:

-

Dissolve 3-aminophenol (1.0 equiv) in Acetone .[1]

-

Add

(Cesium Carbonate) (1.2 equiv).[1] Cesium is more soluble in organic solvents, promoting the "naked anion" effect for O-alkylation. -

Add 2-chloro-N-methylacetamide (1.0 equiv).

-

Reflux (56°C) for 12 hours.

-

Purification: The crude will contain ~70% O-alkylated product.[1] Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Characterization & QC Criteria

Verify the structure using these key NMR signatures.

NMR (DMSO--

Amide Methyl:

ppm (doublet, -

Ether Methylene:

ppm (singlet, -

Aromatic Region:

ppm (multiplet, 4H).[1][4] Look for the triplet of the proton between the ether and amine (H-2 position). -

Aniline Amine:

ppm (broad singlet,

Mass Spectrometry:

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common synthetic failures.

References

-

PubChem Compound Summary . (n.d.). This compound (CID 22060559).[5] National Center for Biotechnology Information.[6] Retrieved from [Link][1]

-

Bar-Haim, G., & Kol, M. (2004).[1][2] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. (Discusses chemoselectivity challenges in amino-alcohols). Retrieved from [Link]

-

Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Williamson Ether Synthesis and Nitro Reduction).

Sources

- 1. N-Methylacetamide - Wikipedia [en.wikipedia.org]

- 2. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 3. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C9H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. posters.unh.edu [posters.unh.edu]

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for 2-(3-aminophenoxy)-N-methylacetamide

Ticket ID: #SOL-58730-DMSO Status: Open Subject: Troubleshooting precipitation and solubility limits in DMSO Assigned Scientist: Senior Application Specialist, Chemical Biology Division

Executive Summary & Core Diagnosis

User reports indicate difficulty solubilizing 2-(3-aminophenoxy)-N-methylacetamide in Dimethyl Sulfoxide (DMSO), typically for use in high-throughput screening (HTS) or fragment-based drug discovery (FBDD).[1]

This molecule contains two distinct functional motifs that compete during solvation:[1]

-

3-aminophenoxy group: An aniline ether derivative.[1] It is moderately lipophilic but possesses a primary amine capable of hydrogen bonding and oxidation.[1]

-

N-methylacetamide: A polar amide group acting as a hydrogen bond donor/acceptor.[1]

The Root Cause Analysis (RCA): If this compound precipitates or fails to dissolve, it is rarely a fundamental insolubility issue (DMSO is generally an excellent solvent for this class).[1] The failure mode is almost exclusively due to lattice energy dominance caused by one of three factors:

-

Hidden Salt Forms: The compound is often supplied as a Hydrochloride (HCl) salt to improve shelf stability, which drastically reduces DMSO solubility compared to the free base.[1]

-

Hygroscopic "Crash-out": DMSO is highly hygroscopic.[1][2][3][4] Absorbed atmospheric water (even >1%) acts as an "anti-solvent" for this moderately lipophilic molecule, forcing precipitation.[1]

-

Amide Stacking: The N-methylacetamide tail can facilitate intermolecular hydrogen bonding, leading to gelation or aggregation at high concentrations (>100 mM).[1]

Diagnostic Decision Tree (Workflow)

Before altering your protocol, determine the physical state of your system using this logic flow.

Caption: Diagnostic logic flow for identifying the cause of insolubility. Blue nodes indicate successful states; Red/Yellow indicate failure modes requiring intervention.

Technical FAQs & Troubleshooting

Q1: I bought the compound as a powder. Why does the Certificate of Analysis (CoA) matter for solubility?

The Expert Insight: Chemical vendors frequently supply amines as Hydrochloride (HCl) salts to prevent oxidation of the aniline group (turning brown/black) during storage.[1]

-

The Physics: The lattice energy of the ionic salt (Cation-Anion interaction) is significantly higher than the Van der Waals forces holding the free base crystal together.[1] While DMSO is polar, it solvates cations well but anions (like Cl-) poorly.[1]

-

The Fix: If your CoA says "HCl" or "Hydrochloride," and it won't dissolve:

Q2: My stock solution was clear yesterday, but today there are crystals. Is the compound degrading?

The Expert Insight: This is likely Water-Induced Precipitation , not degradation.[1]

-

The Mechanism: DMSO is hygroscopic.[1][2][3][4] It can absorb up to 10% of its weight in water from the air within 24 hours if left uncapped.[1]

-

The Critical Threshold: For this compound, the solubility drops non-linearly with water content.[1] At >2% water content, the hydrophobic "phenoxy" ring drives the molecule out of solution to avoid the high-entropy cost of organizing water molecules around it (The Hydrophobic Effect).[1]

-

The Fix:

Q3: Can I use sonication? I heard it degrades compounds.[1]

The Expert Insight: You must use sonication for this compound, but with specific parameters.

-

Safety: The amide bond is stable.[1] The aniline is sensitive to oxidation, but sonication itself (at standard 37-40 kHz lab bath frequencies) will not break covalent bonds.[1]

-

The Benefit: Sonication provides the acoustic cavitation energy needed to break the intermolecular hydrogen bonding networks formed by the N-methylacetamide group.

-

Protocol: Sonicate in 30-second bursts. Do not allow the bath water to heat up uncontrolled, as high heat + DMSO + air can accelerate aniline oxidation.[1]

Optimized Solubilization Protocol

Follow this protocol to prepare a standard 10 mM or 100 mM Stock Solution .

Reagents:

-

Compound: this compound (Solid)[1]

-

Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%)[1]

-

Optional: Triethylamine (if salt form is suspected)[1]

Step-by-Step Procedure:

-

Equilibration: Allow the vial of solid compound to reach room temperature before opening. (Prevents condensation of water vapor onto the cold solid).[1]

-

Gravimetric Addition: Weigh the solid. Do not rely on the vendor's stated weight (e.g., "10 mg" vials can vary by ±10%).[1]

-

Solvent Calculation: Calculate DMSO volume using the molecular weight (MW ≈ 180.2 g/mol for free base).[1]

-

Formula:

[1]

-

-

The "Wetting" Step: Add 50% of the calculated DMSO volume.[1]

-

Mechanical Disruption: Vortex vigorously for 30 seconds.

-

Sonication: Sonicate in a water bath at room temperature for 5 minutes.

-

Checkpoint: Solution should be clear. If cloudy, proceed to Step 7.

-

-

Thermal Assist: If undissolved, warm the vial to 40°C (do not exceed 50°C) for 10 minutes.

-

Final Dilution: Add the remaining 50% of DMSO. Vortex to mix.

Solubility Data Reference Table

| Solvent System | Est. Solubility Limit (Free Base) | Est. Solubility Limit (HCl Salt) | Notes |

| Anhydrous DMSO | > 100 mM | < 10 mM | Excellent solvent for free base.[1] |

| DMSO + 5% Water | ~ 20 mM | ~ 50 mM | Water helps salt solubility but hurts free base.[1] |

| Ethanol | ~ 50 mM | ~ 10 mM | Good alternative if DMSO is toxic to your assay.[1] |

| PBS (pH 7.4) | < 1 mM | > 10 mM | Poor aqueous solubility for free base.[1] |

Storage & Stability Guidelines

The "3-aminophenoxy" group is an aniline derivative.[1] Anilines are electron-rich and prone to oxidation, leading to colored impurities (often yellow/brown azo compounds).[1]

-

Storage: -20°C or -80°C.

-

Atmosphere: Store under Argon or Nitrogen if possible.[1]

-

Container: Amber glass or foil-wrapped polypropylene to prevent photodegradation.[1]

-

Freeze/Thaw: Limit to <3 cycles. Repeated freeze-thaw cycles introduce moisture (condensate), which drives the precipitation issues described in FAQ #2.[1]

References

-

Gaylord Chemical Company. (2007).[1][5][6] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[1][6][7] (The authoritative guide on DMSO solvent properties and hygroscopicity).[1]

-

Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Foundational text on solubility in screening).

-

BenchChem. (2025).[1][4] Impact of hygroscopic DMSO on solubility of organic compounds.[1][2][4] (General troubleshooting for DMSO/water interactions).

-

PubChem. Compound Summary: Acetamide derivatives and Aniline solubility properties.[1] (Structural basis for physicochemical properties).[1]

Sources

Technical Support Center: Troubleshooting Oiling Out During Crystallization of Acetamides

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of "oiling out" during the crystallization of acetamides. Our goal is to equip you with the foundational knowledge and practical protocols to overcome this common hurdle and achieve high-purity crystalline products.

Introduction to Oiling Out

Oiling out, or liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This solute-rich liquid is often immiscible with the bulk solvent and can present significant challenges in achieving a successful crystallization. For acetamides, which are prevalent in pharmaceutical and chemical research, preventing oiling out is crucial for obtaining products with the desired purity and physical attributes.

This guide will delve into the mechanistic underpinnings of oiling out and provide actionable, field-proven solutions to mitigate its occurrence.

Frequently Asked Questions (FAQs)

Q1: What exactly is "oiling out" in the context of crystallization?

A1: Oiling out is the separation of a solute from a supersaturated solution as a liquid, rather than a solid.[1][3] This occurs when the integration of solute molecules into a crystal lattice is kinetically hindered, or the system is subjected to very high supersaturation.[1][4] The resulting "oil" is a solute-enriched liquid phase that is immiscible with the surrounding solvent.[2]

Q2: Why is oiling out a problem for the crystallization of my acetamide compound?